Technical Monograph: Difenzoquat Metilsulfate – Structural Dynamics and Physicochemical Profiling
Technical Monograph: Difenzoquat Metilsulfate – Structural Dynamics and Physicochemical Profiling
Introduction
Difenzoquat metilsulfate (CAS: 43222-48-6) represents a distinct class of pyrazolium-based herbicides, historically significant for the selective post-emergence control of wild oats (Avena fatua) in cereal crops like barley and wheat. Unlike the widely known bipyridylium herbicides (e.g., paraquat), difenzoquat utilizes a pyrazolium core to achieve cationic stability and membrane-disruptive phytotoxicity.[1]
This guide provides a rigorous technical analysis of the compound's molecular architecture, physicochemical behavior, and validated analytical methodologies. It is designed for researchers requiring high-fidelity data for formulation development, environmental fate modeling, or residue analysis.
Molecular Architecture & Synthesis
The efficacy of difenzoquat lies in its ionic structure. It is a quaternary ammonium salt consisting of the 1,2-dimethyl-3,5-diphenylpyrazolium cation and the methyl sulfate anion.
Structural Dynamics
-
Cationic Core: The pyrazolium ring is positively charged due to the quaternization of the nitrogen at position 2. This permanent positive charge renders the molecule highly hydrophilic and dictates its interaction with negatively charged plant cuticles and soil colloids.
-
Resonance Stabilization: The two phenyl rings at positions 3 and 5 provide extensive conjugation with the pyrazole core. This delocalization stabilizes the cation but also contributes to its UV absorption profile (λ_max ~255 nm).
-
Anionic Counter-ion: The methyl sulfate anion (CH₃SO₄⁻) is a leaving group derived from the synthesis process. It ensures high water solubility, facilitating formulation as a Soluble Liquid (SL).
Synthetic Pathway
The industrial synthesis typically involves the methylation of 1-methyl-3,5-diphenylpyrazole. This reaction requires precise temperature control to prevent ring degradation while ensuring complete quaternization.
Figure 1: Synthetic pathway for Difenzoquat Metilsulfate via quaternization.
Physicochemical Profile
Understanding the physicochemical constants is critical for predicting environmental mobility and formulation stability.
| Property | Value | Context |
| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate | Official designation |
| Molecular Formula | C₁₈H₂₀N₂O₄S | Cation: C₁₈H₁₇N₂⁺; Anion: CH₃SO₄⁻ |
| Molecular Weight | 360.43 g/mol | Salt form |
| Solubility (Water) | ~700 g/L @ 25°C | Highly soluble due to ionic nature |
| Solubility (Organics) | Soluble in Methanol, DMSO; Insoluble in Hexane | Lipophobic character |
| Melting Point | 155–160°C | Decomposes upon melting |
| pKa | N/A (Quaternary Salt) | pH independent charge |
| Partition Coeff.[2] (Log P) | -0.62 (Octanol/Water) | Indicates low bioaccumulation potential |
| Hydrolytic Stability | Stable at pH 5-7; Unstable at pH > 9 | Degradation in alkaline media |
Mechanism of Action (MOA)
While functionally similar to paraquat in its ability to disrupt membranes, difenzoquat's mode of action is distinct.[1] It is classified as a cell membrane disruptor.[1]
The Oxidative Stress Cascade
Upon foliar absorption, the difenzoquat cation penetrates the cuticle. Unlike systemic herbicides that translocate to the root, difenzoquat acts locally. It intercepts electron flow in the chloroplast (likely Photosystem I), diverting electrons to oxygen to form superoxide radicals.
Key Distinction: Difenzoquat selectivity in wild oats is attributed to differential retention and uptake rates compared to cereal crops, rather than metabolic detoxification.
Figure 2: Mechanism of Action illustrating the pathway from uptake to cellular necrosis.
Analytical Protocol: HPLC Determination
Analyzing difenzoquat is challenging due to its permanent positive charge, which causes poor retention and severe tailing on standard C18 columns. The following protocol utilizes Ion-Pair Chromatography (IPC) to neutralize the charge and enable reversed-phase separation.
Method Principle
An anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) is added to the mobile phase. This reagent forms a neutral ion-pair complex with the difenzoquat cation, allowing it to interact hydrophobically with the C18 stationary phase.
Experimental Workflow
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Sodium 1-octanesulfonate (Ion-Pair Reagent)
-
Phosphoric Acid (pH adjustment)
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Buffer (45:55 v/v).
-
Buffer Prep: 10 mM Sodium 1-octanesulfonate in water, adjusted to pH 3.0 with H₃PO₄.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array at 255 nm (Primary) and 220 nm (Secondary).
-
Injection Volume: 20 µL.
Figure 3: Analytical workflow for the extraction and quantification of Difenzoquat.
Troubleshooting & Validation
-
Tailing Peaks: Increase the concentration of the ion-pairing reagent (up to 20 mM) or lower the pH (do not go below pH 2.5 to protect the column).
-
Retention Shift: Temperature fluctuations significantly affect ion-pair equilibrium. Maintain column oven at 30°C ± 1°C.
References
-
United States Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): Difenzoquat. Office of Prevention, Pesticides and Toxic Substances. Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Difenzoquat metilsulfate. Link
-
Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America. Link
-
PubChem. (n.d.). Compound Summary: Difenzoquat metilsulfate.[1][2][3] National Library of Medicine. Link
-
Pecev-Marinković, E., et al. (2014). Determination of Herbicide Difenzoquat Methyl Sulfate in Citruses and Baby Juices by Kinetic-Spectrophotometric Method and HPLC Method. Journal of the Chinese Chemical Society, 61(6), 671-678. Link
